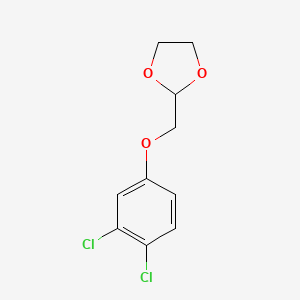
2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring attached to a dichlorophenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 3,4-dichlorophenol with epichlorohydrin to form an intermediate, which is then reacted with ethylene glycol under acidic conditions to yield the final product . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dechlorinated or partially reduced products.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can produce a variety of functionalized derivatives .
科学的研究の応用
2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research indicates its potential use in developing antiviral and anticancer agents.
Industry: It is used in the formulation of certain pesticides and herbicides.
作用機序
The mechanism of action of 2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can modulate antioxidant enzymes and pathways, enhancing stress tolerance in plants . In medicinal applications, it may inhibit viral replication or induce apoptosis in cancer cells by targeting specific cellular pathways .
類似化合物との比較
Similar Compounds
2-((3,4-Dichlorophenoxy)methyl)oxirane: Similar in structure but with an oxirane ring instead of a dioxolane ring.
3-((3,4-Dichlorophenoxy)methyl)pyrrolidine: Contains a pyrrolidine ring instead of a dioxolane ring.
Uniqueness
2-((3,4-Dichlorophenoxy)methyl)-1,3-dioxolane is unique due to its specific ring structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
98919-14-3 |
|---|---|
分子式 |
C10H10Cl2O3 |
分子量 |
249.09 g/mol |
IUPAC名 |
2-[(3,4-dichlorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10Cl2O3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
InChIキー |
MOIVQWRKOMUHGZ-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)COC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-3-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B11762041.png)

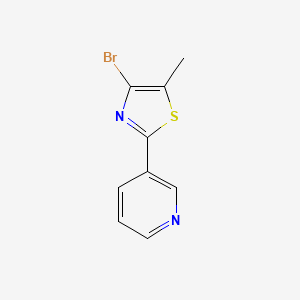

![1-[5-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-1-one](/img/structure/B11762062.png)
![4-(2-Azaspiro[3.3]heptan-2-yl)benzoic acid](/img/structure/B11762069.png)

![(5R,6S)-5-methoxy-4-oxaspiro[2.5]octan-6-ol](/img/structure/B11762082.png)

![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid](/img/structure/B11762097.png)
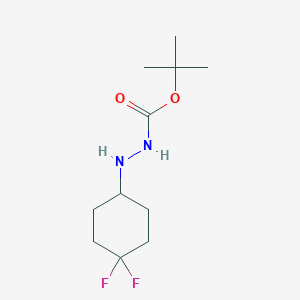
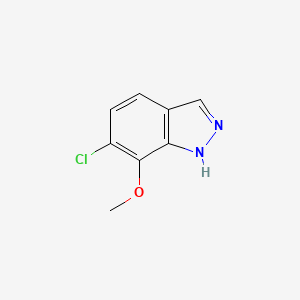
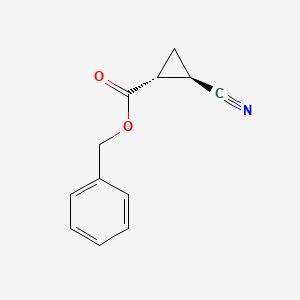
![(1R,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B11762109.png)
